molecular formula C10H9BrN2S B14040382 5-(5-Bromo-2-methylphenyl)thiazol-2-amine

5-(5-Bromo-2-methylphenyl)thiazol-2-amine

Cat. No.: B14040382
M. Wt: 269.16 g/mol
InChI Key: ZVBWRHYBSBOBON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-Bromo-2-methylphenyl)thiazol-2-amine is a thiazole derivative, a class of compounds known for their diverse biological activities. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound has a bromine atom and a methyl group attached to the phenyl ring, which can influence its chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromo-2-methylphenyl)thiazol-2-amine typically involves the reaction of 5-bromo-2-methylbenzaldehyde with thiourea in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromo-2-methylphenyl)thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

5-(5-Bromo-2-methylphenyl)thiazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(5-Bromo-2-methylphenyl)thiazol-2-amine is not fully understood. thiazole derivatives are known to interact with various biological targets, including enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-methylthiazol-2-amine
  • 4-(5-Bromo-2-methoxyphenyl)thiazol-2-amine
  • 5-(5-Bromo-2-methylphenyl)thiazol-2-amine

Uniqueness

This compound is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both a bromine atom and a methyl group on the phenyl ring can lead to distinct interactions with biological targets compared to other thiazole derivatives .

Biological Activity

5-(5-Bromo-2-methylphenyl)thiazol-2-amine is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiazole ring linked to a 5-bromo-2-methylphenyl group. The thiazole moiety is characterized by its five-membered heterocyclic structure containing both sulfur and nitrogen, which contributes to the compound's unique chemical properties. This structural configuration is significant for its biological interactions and potential therapeutic effects.

1. Antimicrobial Activity

Compounds containing thiazole rings are known for their antimicrobial properties. Research indicates that derivatives of thiazole, including this compound, exhibit significant activity against various bacterial strains. Studies have shown that thiazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting their potential as antimicrobial agents .

2. Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives has been documented extensively. A study on thiazolidinone derivatives revealed that compounds with thiazole structures exhibit selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-1. This suggests that this compound may also possess similar anti-inflammatory properties .

Table 1: Summary of Biological Activities

Activity TypeEvidenceReference
AntimicrobialInhibition of S. aureus and E. coli growth
Anti-inflammatorySelective COX-1 inhibition
AnticancerPotential as a cancer therapeutic agent

3. Anticancer Activity

Thiazole derivatives have shown promise in anticancer research. Some studies indicate that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of cell cycle progression and interference with signaling pathways related to cell survival . The specific mechanisms by which this compound exerts its anticancer effects require further investigation.

The biological activity of this compound is likely mediated through interactions with specific molecular targets, such as enzymes or receptors involved in metabolic pathways. For instance, its interaction with COX enzymes suggests a mechanism involving the modulation of inflammatory pathways .

Case Studies

Several case studies have explored the biological activity of thiazole derivatives:

  • Anti-inflammatory Efficacy : A study evaluated the anti-inflammatory effects of various thiazole derivatives in vivo using carrageenan-induced edema models in mice. The results indicated that certain derivatives exhibited superior anti-inflammatory activity compared to standard drugs like indomethacin .
  • Antimicrobial Screening : In another study, a series of thiazole compounds were screened for antimicrobial activity against clinical isolates, demonstrating effective inhibition against resistant strains .

Properties

Molecular Formula

C10H9BrN2S

Molecular Weight

269.16 g/mol

IUPAC Name

5-(5-bromo-2-methylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C10H9BrN2S/c1-6-2-3-7(11)4-8(6)9-5-13-10(12)14-9/h2-5H,1H3,(H2,12,13)

InChI Key

ZVBWRHYBSBOBON-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)C2=CN=C(S2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.